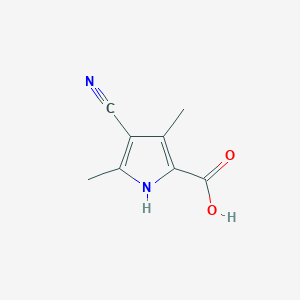

4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Descripción

4-Cyano-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS: 90345-47-4) is a pyrrole-derived heterocyclic compound featuring a cyano (-CN) group at the 4-position, methyl substituents at the 3- and 5-positions, and a carboxylic acid moiety at the 2-position. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-4-6(3-9)5(2)10-7(4)8(11)12/h10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRLDGFCXONJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C#N)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353930 | |

| Record name | 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90345-47-4 | |

| Record name | 4-Cyano-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90345-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrrole with a cyanoacetic acid derivative in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The cyano group (-CN) at position 4 and the carboxylic acid (-COOH) group at position 2 are key reactive sites.

-

Cyanide Hydrolysis :

The cyano group can undergo hydrolysis under acidic or basic conditions to form an amide or carboxylic acid derivative. For example, acidic hydrolysis (e.g., HCl/H₂O) typically converts -CN to -COOH, while basic hydrolysis (e.g., NaOH) may yield an amide intermediate. This aligns with general pyrrole chemistry, where cyano groups are reactive toward nucleophilic attack . -

Decarboxylation :

The carboxylic acid group may undergo decarboxylation under thermal or catalytic conditions. While not explicitly detailed for this compound, similar pyrrole-carboxylic acids often lose CO₂ when heated, forming substituted pyrrole derivatives .

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Cyanide Hydrolysis | HCl/H₂O or NaOH | 4-Carboxy-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Decarboxylation | Heat or catalytic agents | 4-Cyano-3,5-dimethylpyrrole |

Substitution Reactions

The pyrrole ring’s reactivity depends on substituents. The methyl groups at positions 3 and 5 may activate the ring for electrophilic substitution.

-

Electrophilic Substitution :

Reactions with halogens (e.g., Br₂, Cl₂) or nitro groups under acidic conditions could introduce substituents at positions 4 or 5. For example, Friedel-Crafts acylation using acyl chlorides may occur if the ring is activated, though steric hindrance from methyl groups could limit reactivity . -

Nucleophilic Substitution :

The cyano group’s high electron-withdrawing nature may facilitate nucleophilic attack. For instance, alkylation or arylation could occur under basic conditions, though specific examples for this compound are not detailed in available sources .

Functional Group Transformations

The carboxylic acid group (-COOH) can participate in:

-

Acylation Protocols :

Reaction with acyl chlorides or anhydrides under catalytic conditions (e.g., sulfonic acid anhydride activators) may yield esters or amides. This is supported by acylation methods described for pyrrole derivatives . -

Condensation Reactions :

The acidic proton on the pyrrole nitrogen could facilitate condensation with carbonyl compounds (e.g., acetone) under basic conditions, forming heterocyclic adducts .

Stability and Reactivity Considerations

The compound’s stability is influenced by:

-

Substituent Effects : Methyl groups at positions 3 and 5 may sterically hinder reactions, while the cyano group enhances electron deficiency at position 4.

-

pH Sensitivity : The carboxylic acid group is deprotonated at high pH, altering reactivity .

Research Gaps

Available sources lack direct experimental data for this specific compound. Further studies are needed to:

-

Optimize hydrolysis conditions for selective cyanide-to-carboxylic acid conversion.

-

Explore regioselectivity in electrophilic substitution reactions.

-

Investigate decarboxylation pathways and their thermodynamic control.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

4-Cyano-3,5-dimethyl-1H-pyrrole-2-carboxylic acid has been investigated for its role as an inhibitor of critical enzymes involved in disease processes. Notably, it serves as a precursor for the synthesis of compounds targeting purine nucleoside phosphorylase (PNP), an enzyme implicated in cancer and viral infections.

Case Study: PNP Inhibitors

Research indicates that derivatives of this compound can be synthesized to inhibit PNP effectively. For example, the synthesis of 4-oxo-4,5-dihydro-3H-pyrrolo[3.2-d]pyrimidine-7-carboxylic acid methyl ester has shown promise as a PNP inhibitor, which is crucial for developing therapies against certain cancers and viral infections . This compound's ability to modulate enzyme activity underscores the potential therapeutic applications of 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylic acid derivatives.

Anticancer Activity

The compound has also been explored for its anticancer properties. Modifications to the pyrrole core structure have led to the discovery of highly potent Bcl-2/Bcl-xL inhibitors. These inhibitors are significant due to their role in regulating apoptosis in cancer cells.

Case Study: Bcl-2/Bcl-xL Inhibitors

In a study focusing on the optimization of pyrrole derivatives, modifications to 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylic acid resulted in compounds that demonstrated high binding affinities to Bcl-2 and Bcl-xL proteins with Ki values less than 1 nM. These compounds exhibited IC50 values between 1-2 nM across various small-cell lung cancer cell lines . The findings suggest that this compound could be pivotal in developing new cancer therapies targeting these anti-apoptotic proteins.

Material Science Applications

Beyond medicinal chemistry, 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylic acid finds applications in materials science, particularly in the development of conductive polymers and organic electronic devices.

Synthesis of Conductive Polymers

The incorporation of pyrrole derivatives into polymer matrices has been studied for creating conductive materials. The unique electronic properties of pyrroles allow them to participate in charge transport mechanisms, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synthetic Intermediates

The compound serves as a versatile synthetic intermediate in organic synthesis. Its functional groups allow for various chemical transformations, enabling the production of complex molecules.

Table: Synthetic Transformations Involving 4-Cyano-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid

Mecanismo De Acción

The mechanism by which 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparación Con Compuestos Similares

Key Observations :

- The 4-cyano group in the target compound provides stronger electron-withdrawing effects than acetyl or methyl substituents, enhancing interactions with enzyme active sites .

Antimicrobial and Antitubercular Activity

Derivatives of 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylic acid exhibit IC₅₀ values of 0.8–2.1 µM against DHFR and enoyl-ACP reductase, outperforming analogs like 3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid (IC₅₀: 3.5–5.2 µM) . Molecular docking studies (PDB IDs: 2NSD, 1DF7) reveal that the 4-cyano group forms hydrogen bonds with Arg 44 in DHFR, while the 3,5-dimethyl groups stabilize hydrophobic pockets .

Solubility and Bioavailability

The carboxylic acid group in the target compound enhances aqueous solubility (~2.3 mg/mL) compared to ester derivatives (e.g., methyl ester: <0.5 mg/mL) . However, 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid (1125-32-2) exhibits even higher solubility (>5 mg/mL) but poor membrane penetration due to excessive polarity .

Actividad Biológica

4-Cyano-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CDM-PCA) is a pyrrole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of CDM-PCA, focusing on its mechanisms of action, therapeutic applications, and the results of recent studies.

Chemical Structure and Properties

CDM-PCA is characterized by the following chemical structure:

This compound features a pyrrole ring with cyano and carboxylic acid functional groups, which contribute to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have indicated that CDM-PCA exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various bacterial strains, including drug-resistant strains. The Minimum Inhibitory Concentration (MIC) values for CDM-PCA against specific pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 16 |

| Escherichia coli | < 32 |

| Mycobacterium tuberculosis | < 0.016 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Activity

CDM-PCA has also been investigated for its anticancer properties. A study evaluating its effects on various cancer cell lines revealed promising results. The cytotoxicity was assessed using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%. The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| A549 | 30 |

| MCF-7 | 20 |

The compound demonstrated selective toxicity towards cancer cells while exhibiting low cytotoxicity against normal cells.

The biological activity of CDM-PCA is attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit key enzymes involved in cellular metabolism and proliferation, such as:

- Topoisomerases : Inhibition of these enzymes disrupts DNA replication and transcription.

- Kinases : Targeting kinases can alter signaling pathways critical for cancer cell survival.

Study on Antimicrobial Efficacy

A recent case study focused on the efficacy of CDM-PCA against Mycobacterium tuberculosis. The study utilized both in vitro and in vivo models to assess the compound's effectiveness. Results indicated that CDM-PCA significantly reduced bacterial load in infected macrophages and improved survival rates in animal models compared to controls.

Study on Anticancer Activity

Another study evaluated the anticancer effects of CDM-PCA on breast cancer models. The findings suggested that treatment with CDM-PCA resulted in reduced tumor size and enhanced apoptosis in cancer cells. Histological analysis revealed increased necrosis and decreased proliferation markers in treated tumors.

Q & A

Q. What are the optimal synthetic routes for 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclocondensation of appropriately substituted precursors. For example, General Procedure F1 (amide formation) from uses carboxyl group activation with coupling agents like EDCI/HOBt, followed by cyclization under acidic conditions . Key parameters include:

- Temperature : Reactions typically proceed at 60–80°C to avoid side-product formation.

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product.

Yield Optimization : Adjusting stoichiometry of the cyano-group precursor (e.g., cyanating agents like KCN/CuCN) can improve yields to >90% .

Q. How is the structure of 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylic acid validated?

- Methodological Answer : Multi-modal spectroscopic and crystallographic analysis is essential:

- NMR : Key signals include:

| Proton/Group | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| NH (pyrrole) | ~12.4 | Broad singlet | 1H-pyrrole ring |

| CH₃ (C3/C5) | 2.45–2.60 | Singlet | Methyl groups |

- X-ray Crystallography : Centrosymmetric dimers via N–H⋯O hydrogen bonds (bond length: 2.85 Å, angle: 168°) stabilize the crystal lattice, as seen in related pyrrole-carboxylic acids .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for pyrrole derivatives be resolved during characterization?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. For example:

- Tautomeric Equilibrium : The 1H-pyrrole ring exists in equilibrium between NH and OH tautomers in polar solvents (DMSO-d₆ vs. CDCl₃), shifting proton signals .

- LCMS Artifacts : Adduct formation (e.g., [M+Na]⁺ vs. [M+H]⁺) can skew molecular ion peaks. Use high-resolution MS (HRMS) to confirm exact mass (e.g., C₉H₉N₂O₂ requires 177.0664 Da) .

Q. What strategies mitigate side reactions during functionalization of the pyrrole ring?

- Methodological Answer : The electron-withdrawing cyano and carboxyl groups deactivate the ring, complicating electrophilic substitution. Strategies include:

- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to selectively deprotonate the NH group, enabling regioselective alkylation/halogenation .

- Protection/Deprotection : Temporarily protect the carboxyl group as a methyl ester (via Fischer esterification) to reduce steric hindrance during reactions .

Q. How does hydrogen bonding influence the compound’s crystallinity and solubility?

- Methodological Answer : Intermolecular N–H⋯O and O–H⋯O bonds (e.g., R₂²(8) and R₂²(10) motifs) create rigid dimers, reducing solubility in non-polar solvents . To enhance solubility:

- Co-crystallization : Use co-formers like nicotinamide to disrupt H-bond networks.

- Salt Formation : React with amines (e.g., triethylamine) to generate water-soluble carboxylate salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.